ethyl 5-(anilinocarbonyl)-4-methyl-2-{[(3-methyl-2-thienyl)carbonyl]amino}-3-thiophenecarboxylate
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Overview
Description
Ethyl 5-(anilinocarbonyl)-4-methyl-2-{[(3-methyl-2-thienyl)carbonyl]amino}-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes thiophene and aniline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(anilinocarbonyl)-4-methyl-2-{[(3-methyl-2-thienyl)carbonyl]amino}-3-thiophenecarboxylate typically involves multiple steps, starting with the preparation of the thiophene ring. The thiophene ring can be synthesized through the reaction of an appropriate dicarbonyl compound with elemental sulfur.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(anilinocarbonyl)-4-methyl-2-{[(3-methyl-2-thienyl)carbonyl]amino}-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aniline
Properties
Molecular Formula |
C21H20N2O4S2 |
---|---|
Molecular Weight |
428.5g/mol |
IUPAC Name |
ethyl 4-methyl-2-[(3-methylthiophene-2-carbonyl)amino]-5-(phenylcarbamoyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C21H20N2O4S2/c1-4-27-21(26)15-13(3)17(19(25)22-14-8-6-5-7-9-14)29-20(15)23-18(24)16-12(2)10-11-28-16/h5-11H,4H2,1-3H3,(H,22,25)(H,23,24) |
InChI Key |
MHKZBTLUBIRRCQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC(=O)C3=C(C=CS3)C |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC(=O)C3=C(C=CS3)C |
Origin of Product |
United States |
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